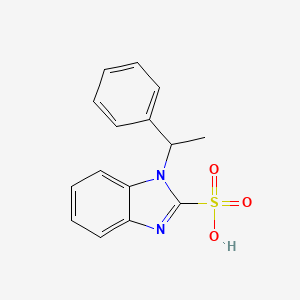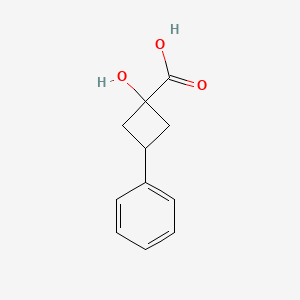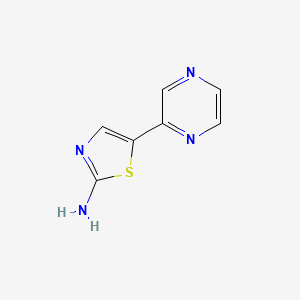
piperazine-1-carbonylfluoridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
piperazine-1-carbonylfluoridehydrochloride is a chemical compound with the molecular formula C5H10ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets.
Mecanismo De Acción
Target of Action
Piperazine-1-carbonyl fluoride;hydrochloride primarily targets the gamma-aminobutyric acid (GABA) receptors located on muscle membranes. These receptors play a crucial role in regulating muscle tone and neuronal excitability. By binding to these receptors, Piperazine-1-carbonyl fluoride;hydrochloride influences the nervous system’s control over muscle contractions .
Mode of Action
Piperazine-1-carbonyl fluoride;hydrochloride interacts with GABA receptors by acting as an agonist. This interaction leads to the hyperpolarization of nerve endings, which results in the inhibition of neurotransmitter release. Consequently, this causes flaccid paralysis of the targeted muscles, effectively immobilizing them .
Biochemical Pathways
The action of Piperazine-1-carbonyl fluoride;hydrochloride affects the GABAergic pathway. By enhancing the inhibitory effects of GABA, the compound reduces neuronal excitability and muscle contractions. This pathway is crucial for maintaining the balance between excitation and inhibition in the nervous system .
Pharmacokinetics
Piperazine-1-carbonyl fluoride;hydrochloride exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is absorbed into the bloodstream and distributed to target tissues. It undergoes partial metabolism in the liver and is excreted primarily through the kidneys. These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Piperazine-1-carbonyl fluoride;hydrochloride include the inhibition of muscle contractions and the induction of flaccid paralysis. This results in the effective immobilization of the targeted organisms, making them easier to expel from the body. The compound’s action on GABA receptors ensures a targeted and efficient response .
Action Environment
The efficacy and stability of Piperazine-1-carbonyl fluoride;hydrochloride can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH levels or high temperatures may affect the compound’s stability and potency. Additionally, interactions with other medications or substances can alter its effectiveness and safety profile .
: DrugBank
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1-carbonyl fluoride;hydrochloride typically involves the reaction of piperazine with carbonyl fluoride in the presence of hydrochloric acid. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for piperazine-1-carbonyl fluoride;hydrochloride often involve large-scale synthesis using commercially available N-alkyl, N-acyl, or N-protected piperazines. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
piperazine-1-carbonylfluoridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperazine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
piperazine-1-carbonylfluoridehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to piperazine-1-carbonyl fluoride;hydrochloride include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
piperazine-1-carbonylfluoridehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl fluoride group allows for unique substitution reactions, and the hydrochloride salt form enhances its solubility and stability .
Propiedades
IUPAC Name |
piperazine-1-carbonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYIGCUJRPCTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)





![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)
![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2712569.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)


![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)

